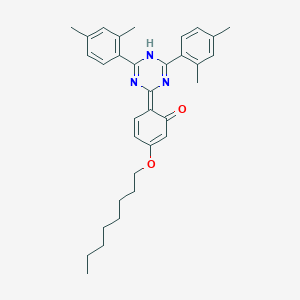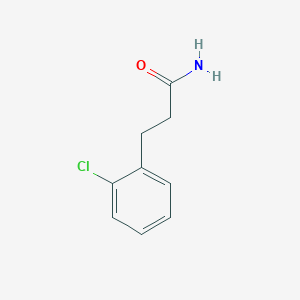
3-(2-Chlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)propanamide, also known as Chlorprothixene, is a chemical compound that belongs to the class of thioxanthene derivatives. It is a potent neuroleptic drug that is widely used in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and anxiety. Chlorprothixene is known for its ability to alleviate the symptoms of these disorders by modulating the levels of certain neurotransmitters in the brain.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Chlorophenyl)propanamideene is not fully understood. However, it is believed to exert its therapeutic effects by blocking the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. By modulating the levels of these neurotransmitters, 3-(2-Chlorophenyl)propanamideene is able to alleviate the symptoms of various psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
3-(2-Chlorophenyl)propanamideene has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the levels of prolactin, a hormone that is involved in lactation and reproductive function. 3-(2-Chlorophenyl)propanamideene has also been shown to decrease the levels of certain enzymes such as alanine aminotransferase and aspartate aminotransferase, which are involved in liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chlorophenyl)propanamideene has several advantages for use in lab experiments. It is a potent and selective neuroleptic drug that can be used to study the effects of neurotransmitters on various physiological processes. However, 3-(2-Chlorophenyl)propanamideene also has some limitations. It is not suitable for use in experiments involving animals due to its potential toxicity. Additionally, 3-(2-Chlorophenyl)propanamideene may have some off-target effects that could confound the results of certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-Chlorophenyl)propanamideene. One area of interest is the development of new analogs of 3-(2-Chlorophenyl)propanamideene that may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the long-term effects of 3-(2-Chlorophenyl)propanamideene on the brain and other organs. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-Chlorophenyl)propanamideene and its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
3-(2-Chlorophenyl)propanamideene can be synthesized by the reaction of 2-chlorobenzonitrile with 2-(2-chloroethoxy)ethanol in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with thionyl chloride to form 3-(2-chlorophenyl)propanenitrile, which is then reduced with hydrogen gas in the presence of palladium on carbon to yield 3-(2-Chlorophenyl)propanamideene.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)propanamideene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. Several studies have reported its efficacy in reducing the symptoms of schizophrenia, bipolar disorder, and anxiety. 3-(2-Chlorophenyl)propanamideene has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
134306-93-7 |
|---|---|
Nombre del producto |
3-(2-Chlorophenyl)propanamide |
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
Clave InChI |
FYNMXNGAHZKQFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
Sinónimos |
BenzenepropanaMide, 2-chloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



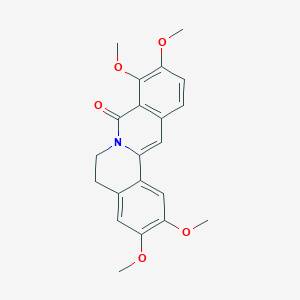
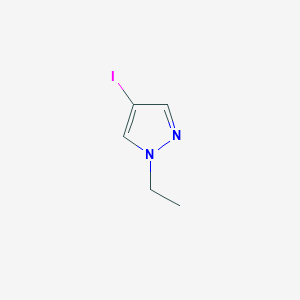
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
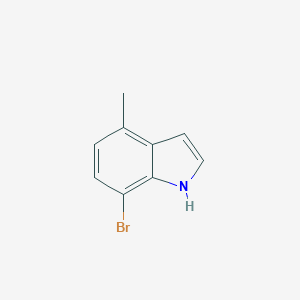
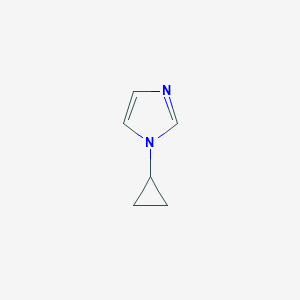
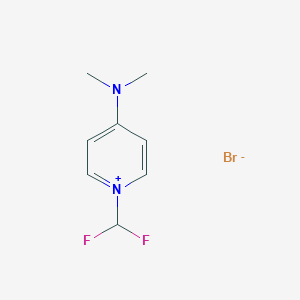
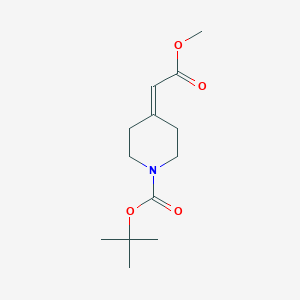
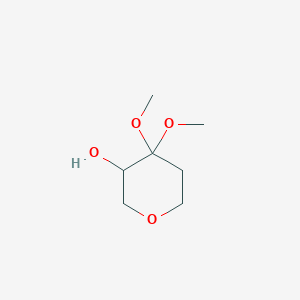
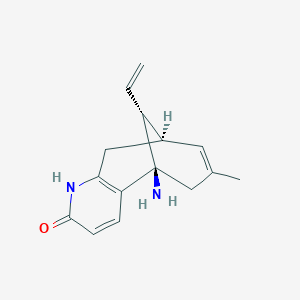
![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)
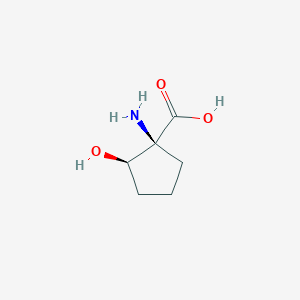
![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
